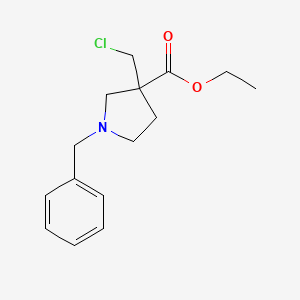

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18312217

Molecular Formula: C15H20ClNO2

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20ClNO2 |

|---|---|

| Molecular Weight | 281.78 g/mol |

| IUPAC Name | ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

| Standard InChI Key | WIUFGMOFFPUJBU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)CCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. At the 1-position, a benzyl group () is attached, while the 3-position hosts both a chloromethyl () group and an ethyl ester (). This arrangement introduces steric and electronic effects that influence reactivity. The chloromethyl group, for instance, enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the ester group offers sites for hydrolysis or transesterification.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 281.78 |

| LogP | ~2.3 (estimated) |

| Solubility | Soluble in organic solvents |

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. One common approach involves the alkylation of pyrrolidine with benzyl chloride to introduce the benzyl group, followed by chloromethylation at the 3-position using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid. Subsequent esterification with ethyl chloroformate yields the final product.

Reaction conditions are critical: temperatures between 0°C and room temperature prevent side reactions, while solvents like tetrahydrofuran (THF) or dichloromethane optimize reagent solubility. Purification via column chromatography or recrystallization ensures high purity, validated by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Analytical Validation

Structural confirmation relies on NMR, which reveals distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), the chloromethyl group (δ 3.8–4.1 ppm), and the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH). High-resolution mass spectrometry (HRMS) further confirms the molecular ion peak at m/z 281.78.

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide () replaces the chloride with an azide group, forming an intermediate for click chemistry applications. Similarly, treatment with potassium thiocyanate () yields thiomethyl derivatives.

Ester Hydrolysis

Under basic conditions (e.g., aqueous NaOH), the ethyl ester hydrolyzes to the carboxylic acid, which can be further functionalized. Acidic conditions (e.g., HCl in ethanol) may lead to transesterification or decarboxylation, depending on temperature.

Hydrogenation

Catalytic hydrogenation (H, Pd/C) removes the benzyl group, generating a secondary amine. This reaction is pivotal for modifying the compound’s pharmacological profile, as the amine can participate in salt formation or serve as a nucleophile.

Research Gaps and Future Directions

Despite its synthetic accessibility, in vitro and in vivo data for ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate are sparse. Priority areas for future research include:

-

Bioactivity Screening: Broad panels against cancer cell lines, microbial strains, and enzymatic targets.

-

Structural Optimization: Introducing fluorinated or heterocyclic groups to enhance potency and pharmacokinetics.

-

Mechanistic Studies: Elucidating its mode of action through proteomics or metabolomics approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume